molecular formula C8H10BFO2 B2686435 4-Ethyl-3-fluorophenylboronic acid CAS No. 1318760-09-6; 1374302-04-1

4-Ethyl-3-fluorophenylboronic acid

Cat. No.: B2686435
CAS No.: 1318760-09-6; 1374302-04-1
M. Wt: 167.97
InChI Key: WSKYKIKQGUYJSL-UHFFFAOYSA-N
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Description

4-Ethyl-3-fluorophenylboronic acid is a valuable boronic acid ester widely employed as a key building block in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed process is fundamental in organic synthesis for the efficient construction of biaryl and heterobiaryl structures, which are core scaffolds in numerous advanced materials and active pharmaceutical ingredients (APIs). The strategic incorporation of both fluorine and an ethyl group on the phenyl ring fine-tunes the compound's electronic properties and lipophilicity, making it a particularly useful intermediate in medicinal chemistry for structure-activity relationship (SAR) studies. Research into fluorinated phenylboronic acids, such as this derivative, highlights their enhanced potential in developing glucose-responsive systems. The electronegative fluorine atom can lower the pKa of the boronic acid group, improving its ability to form reversible bonds with diols like glucose under physiological conditions. This mechanism is pivotal for creating smart drug delivery platforms, such as self-regulating insulin release systems, where the drug carrier responds to changing blood sugar levels . Beyond biomedical applications, this compound serves as a critical precursor in material science for synthesizing organic electronic materials and functionalized polymers.

Properties

IUPAC Name

(4-ethyl-3-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BFO2/c1-2-6-3-4-7(9(11)12)5-8(6)10/h3-5,11-12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSKYKIKQGUYJSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)CC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Substituent Effects on Reactivity and Physical Properties

Key structural analogs and their properties are summarized below:

Compound Name Chemical Formula Molecular Weight (g/mol) Key Substituents Storage Conditions Purity Reference
4-Ethyl-3-fluorophenylboronic acid C₈H₁₀BFO₂ 167.97 Ethyl (C-4), Fluorine (C-3) -20°C, sealed >98%
4-Fluorophenylboronic acid C₆H₆BFO₂ 139.92 Fluorine (C-4) 0–6°C >98%
3-(3-Fluorophenylcarbamoyl)phenylboronic acid C₁₃H₁₁BFNO₃ 259.04 Carbamoyl, Fluorine 0–6°C Not specified
3-Ethyl-4-formylphenylboronic acid C₉H₁₁BO₃ 177.99 Ethyl (C-3), Formyl (C-4) Not specified Not specified
(4-Fluoro-3-formylphenyl)boronic acid C₇H₆BFO₃ 175.93 Fluorine (C-4), Formyl (C-3) Not specified Not specified
Key Observations:

Fluorine at C-3 in the target compound introduces moderate electron-withdrawing effects, enhancing stability in cross-coupling reactions compared to non-fluorinated analogs .

Steric Considerations: The ethyl group at C-4 introduces steric hindrance, which may slow reaction kinetics in Suzuki couplings compared to smaller substituents like fluorine (e.g., 4-Fluorophenylboronic acid) . Carbamoyl-substituted analogs (e.g., 3-(3-Fluorophenylcarbamoyl)phenylboronic acid) exhibit increased steric bulk and polarity, limiting solubility in non-polar solvents .

Solubility and Stability :

  • This compound requires stringent storage at -20°C to prevent hydrolysis, whereas 4-Fluorophenylboronic acid is stable at 0–6°C , likely due to reduced hygroscopicity .
  • Formyl-substituted derivatives (e.g., 3-Ethyl-4-formylphenylboronic acid) may exhibit lower thermal stability due to the reactive aldehyde group, necessitating careful handling .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Ethyl-3-fluorophenylboronic acid, and how can purity be optimized?

  • Methodology : Suzuki-Miyaura cross-coupling is commonly used for arylboronic acid synthesis. Key steps include:

  • Using palladium catalysts (e.g., Pd(PPh₃)₄) with aryl halides and boronic esters.
  • Purification via column chromatography or recrystallization to achieve >95% purity.
  • Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC (as referenced for similar compounds in ).
    • Critical Note : Ensure anhydrous conditions to prevent boronic acid decomposition. Use nitrogen atmospheres for sensitive intermediates .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Safety Measures :

  • Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles ( ).
  • First Aid : For skin contact, wash immediately with soap and water for 15 minutes. For eye exposure, rinse with water for 10–15 minutes and seek medical attention ( ).
    • Storage : Keep at 0–6°C in airtight containers to prevent hydrolysis ( ).

Q. How can NMR and IR spectroscopy characterize the structural integrity of this compound?

  • NMR Analysis :

  • ¹H NMR : Expect signals for ethyl protons (δ 1.2–1.4 ppm, triplet) and aromatic protons (δ 6.8–7.5 ppm). Fluorine substituents cause splitting patterns due to coupling (³Jₐᵣ-H-F).
  • ¹¹B NMR : A singlet near δ 30 ppm confirms boronic acid presence ( ).
    • IR Spectroscopy : B-O stretching vibrations at 1340–1390 cm⁻¹ and O-H bonds (broad peak ~3200 cm⁻¹) indicate boronic acid functionality .

Advanced Research Questions

Q. How do computational methods (e.g., DFT/B3LYP) predict the electronic properties of this compound?

  • Computational Approach :

  • Optimize molecular geometry using Gaussian 09 with B3LYP/6-311++G(d,p) basis sets.
  • Analyze frontier molecular orbitals (HOMO-LUMO) to assess reactivity. Fluorine substitution lowers LUMO energy, enhancing electrophilicity ( ).
  • Vibrational frequency calculations validate experimental IR spectra, identifying B-O and C-F bond contributions .
    • Application : Predict binding affinity in molecular docking studies for drug design .

Q. What experimental strategies resolve contradictions in reaction yields during Suzuki couplings with this compound?

  • Troubleshooting :

  • Catalyst Optimization : Test Pd(OAc)₂ with ligand systems (e.g., SPhos) to improve catalytic efficiency.
  • Solvent Screening : Polar aprotic solvents (e.g., DMF, THF) enhance solubility but may compete with boronic acid coordination.
  • Base Selection : K₂CO₃ or CsF can stabilize intermediates; avoid bases causing protodeboronation (e.g., NaOH).
    • Data Validation : Compare yields under varying conditions using Design of Experiments (DoE) frameworks .

Q. How does the fluorine substituent influence the acid dissociation constant (pKa) of this compound?

  • Mechanistic Insight : Fluorine’s electron-withdrawing effect lowers the pKa of the boronic acid group (typically ~8–10 for arylboronic acids), enhancing its reactivity at physiological pH.
  • Experimental Determination : Use potentiometric titration or UV-Vis spectroscopy in buffered solutions. Compare with non-fluorinated analogs (e.g., 4-Ethylphenylboronic acid) .

Methodological Tables

Table 1 : Key Spectral Data for Structural Confirmation

TechniqueExpected Signal/PeakReference
¹H NMRδ 1.2–1.4 ppm (ethyl CH₃)
¹¹B NMRδ ~30 ppm (boronic acid B)
IR1340–1390 cm⁻¹ (B-O stretch)

Table 2 : Optimized Reaction Conditions for Suzuki Coupling

ParameterRecommended SettingRationale
CatalystPd(PPh₃)₄ (2 mol%)High turnover
SolventDioxane/H₂O (4:1)Balances solubility and reactivity
BaseK₂CO₃Prevents boronic acid degradation
Temperature80°CAccelerates coupling without side reactions
Reference

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